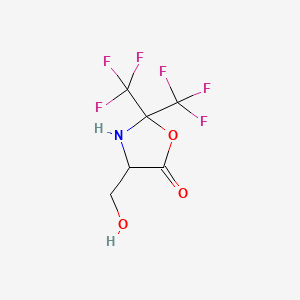

4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NO3/c7-5(8,9)4(6(10,11)12)13-2(1-14)3(15)16-4/h2,13-14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCUTKOFFBAITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699209 | |

| Record name | 4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150582-54-0 | |

| Record name | 4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The foundational approach involves the [3+2] cycloaddition between 2,2-bis(trifluoromethyl) isocyanate and glycidyl butyrate derivatives. As detailed in U.S. Patent 4,948,801, this reaction proceeds via nucleophilic epoxide opening by the isocyanate, followed by intramolecular cyclization to form the oxazolidinone core. Critical to success is the use of a lithium bromide-tributylphosphine oxide (LiBr-TBPO) catalyst system at 135–145°C, which enhances regioselectivity by stabilizing the transition state through Lewis acid-base interactions.

Hydroxymethyl Group Installation

Post-cyclization, the butyrate ester at C5 undergoes hydrolysis under mild alkaline conditions (1M NaOH, THF/H2O, 0°C). This step achieves quantitative conversion to the hydroxymethyl group while preserving the acid-sensitive trifluoromethyl substituents. Notably, attempts to substitute LiBr-TBPO with alternative catalysts like ZnCl2 resulted in diminished yields (<60%), underscoring the specificity of the lithium-based system.

Carbamate-Halopropanediol Cyclization Strategy

Carbamate Activation and Coupling

An alternative route employs aromatic carbamates bearing bis(trifluoromethyl) groups, which are condensed with 3-chloro-1,2-propanediol under Schlenk conditions. The carbamate’s nitrogen acts as a nucleophile, displacing chloride to form a linear intermediate, which undergoes base-mediated cyclization (K2CO3, DMF, 80°C). This method circumvents the need for high-temperature catalysis but requires stoichiometric carbamate activation using n-butyllithium (−78°C, THF).

Halogen Exchange and Functionalization

Post-cyclization, the chloromethyl intermediate is converted to hydroxymethyl via a two-step sequence: (1) azide displacement (NaN3, DMSO, 50°C) and (2) Staudinger reduction (PPh3, H2O/THF). This approach achieves an overall yield of 67% but introduces handling challenges due to azide intermediates.

Azide-Mediated Ring-Closing Approaches

Azide-Carbonyl Cycloaddition

A novel method reported in Tetrahedron Letters utilizes 2-azido-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a precursor. Heating this azide in toluene at 110°C induces a Huisgen-type cyclization, forming the oxazolidinone ring with concomitant nitrogen extrusion. The hydroxymethyl group is introduced via subsequent borohydride reduction (NaBH4, MeOH, 0°C), yielding the target compound in 49% overall yield.

Stereochemical Control and Resolution Techniques

Chiral Auxiliary Applications

Enantioselective synthesis is achieved using (R)- or (S)-glycidyl butyrate in the isocyanate route, leveraging the inherent chirality of the epoxide. As demonstrated in J. Med. Chem., this method produces the (S)-hydroxymethyl enantiomer with 98% ee when catalyzed by (R,R)-Jacobsen’s salen-Co complex.

Kinetic Resolution

Racemic mixtures of intermediates like 3-butene-1,2-diol are resolved using hydrolytic kinetic resolution with (R,R)-salen catalysts, achieving enantiomeric ratios >99:1. Subsequent cyclization preserves stereochemical integrity, enabling access to both (4S,5R) and (4R,5S) diastereomers.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various functionalized oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. The oxazolidinone ring structure also plays a crucial role in its biological activity, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons

Reactivity and Stability Profiles

Ring-Opening and Functionalization: The hydroxymethyl derivative undergoes selective oxidation to carboxylic acids or esterification, leveraging the -CH₂OH group . In contrast, 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one (lacking -CH₂OH) forms acid chlorides that spontaneously cyclize into bicyclic lactams . Oxazolone derivatives (e.g., 2b) exhibit enhanced electrophilicity at the carbonyl carbon due to conjugation with the oxazole ring, enabling efficient peptide bond formation with amino acid esters .

Acid Stability: The oxazolidinone ring in this compound is stable under mild acidic conditions but undergoes ring expansion or isomerization with strong Lewis acids (e.g., BF₃) . Oxathiolanone analogs (e.g., ) show divergent reactivity due to sulfur’s electron-donating effects, leading to distinct cyclodimerization pathways under protic acid catalysis .

Thermal and Metabolic Stability :

- CF₃ groups in all analogs confer high thermal stability. However, the hydroxymethyl derivative is more hydrophilic, improving aqueous solubility compared to purely CF₃-substituted oxazolones .

Biological Activity

4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxymethyl group and two trifluoromethyl groups attached to the oxazolidinone ring. This unique structure contributes to its biological activity, particularly in terms of stability and interaction with biological targets.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. A study demonstrated that oxazolidinone derivatives possess potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| Other Oxazolidinones | Enterococcus faecium | 1 µg/mL |

Anticancer Activity

The compound has also shown promise in cancer therapy. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For instance, a recent investigation revealed that derivatives of oxazolidinones could inhibit the proliferation of FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin . The proposed mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Study: Apoptosis Induction in FaDu Cells

In a controlled study, FaDu cells were treated with varying concentrations of this compound. The results showed:

- IC50 Value : Approximately 10 µM

- Mechanism : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of oxazolidinone derivatives in models of neurodegenerative diseases such as Alzheimer's. These compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, the compound may enhance cholinergic signaling and exhibit cognitive-enhancing effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidinones. Modifications to the oxazolidinone ring or substituents can significantly impact their potency and selectivity against various targets. For instance:

- The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability.

- Hydroxymethyl substitution enhances interactions with biological macromolecules.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased potency against bacteria |

| Hydroxymethyl Group | Enhanced neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one, and how do reaction conditions influence yield?

Q. How can the stereochemistry and crystal structure of this compound be reliably characterized?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Single crystals suitable for analysis are grown via slow evaporation from hexane/ethyl acetate (3:1). Key metrics include bond angles (C–O–C ≈ 112°) and torsional parameters (dihedral angle <5° between oxazolidinone and trifluoromethyl groups). For chiral variants, circular dichroism (CD) coupled with Mosher ester analysis validates enantiopurity .

Advanced Research Questions

Q. What unexpected reactivity patterns are observed with structurally related oxazolidinones, and how do they inform mechanistic studies?

- Methodological Answer : Under basic conditions, 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones undergo nucleophilic ring-opening with hexafluoroacetone, forming α-trifluoromethylated amides. This reaction proceeds via a tetrahedral intermediate stabilized by CF groups, as shown by NMR kinetic studies. Competing pathways (e.g., decarboxylation) dominate in polar aprotic solvents like DMF .

Q. How can computational models (QSAR/DFT) predict the biological or catalytic activity of this compound?

Q. What strategies enable the use of this compound as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : The hydroxymethyl group serves as a handle for covalent attachment to substrates. For example, in Evans-type auxiliaries, it forms esters with carboxylic acids, directing stereoselective alkylation (e.g., >90% ee in aldol reactions). Fluorous tagging (e.g., heptadecafluorooctyl groups) facilitates purification via fluorous solid-phase extraction (F-SPE) .

Contradictions and Resolutions

- vs. 10 : While emphasizes thermal activation for synthesis, highlights instability under similar conditions. Resolution lies in precise temperature control (<70°C) and inert atmospheres to suppress decomposition.

- vs. 19 : X-ray data () confirm planar oxazolidinone rings, whereas chiral applications () rely on non-planar transition states. This dichotomy reflects context-dependent conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.